3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE
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Overview
Description
3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with dimethyl groups, connected by a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones
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Reduction:
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Alcohols
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Substitution:
Reagents: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Conditions: Varies depending on the reagent
Products: Substituted aromatic compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Substituting Agents: Halogens, Nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:
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Medicinal Chemistry:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Materials Science:
Polymer Synthesis: Used as a monomer or intermediate in the synthesis of specialty polymers.
Organic Electronics: Potential application in the development of organic electronic materials.
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Analytical Chemistry:
Reference Standard: Used as a reference standard in analytical methods for the detection and quantification of related compounds.
Mechanism of Action
The mechanism of action of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE depends on its specific application. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be compared with other aromatic ketones, such as:
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1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one:
Similarity: Both compounds have a similar propanone chain and dimethylphenyl group.
Difference: The position and type of substituents on the aromatic ring differ.
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1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one:
Similarity: Both compounds have a dichlorophenyl group.
Difference: The presence of a phenyl group instead of a dimethylphenyl group.
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1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one:
Difference: The position and type of substituents on the second aromatic ring differ.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHSWQLAHFQEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644812 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-26-5 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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